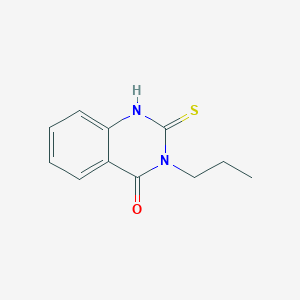

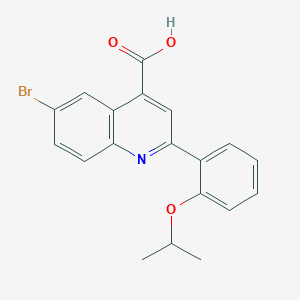

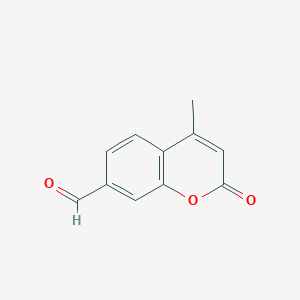

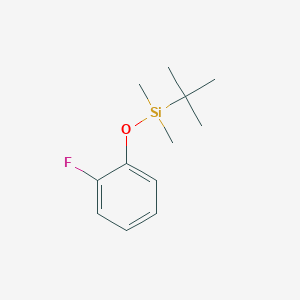

![molecular formula C7H9N3OS B1268876 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one CAS No. 155778-36-2](/img/structure/B1268876.png)

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one” is a compound with the molecular formula C7H9N3OS . It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds with a general formula of C3H3NS .

Synthesis Analysis

The synthesis of thiazoles, including “2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one”, involves several artificial paths and varied physico-chemical factors . The preparation of these compounds often involves the reaction of certain precursors under specific conditions .Molecular Structure Analysis

The molecular structure of “2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one” includes a thiazole nucleus, which is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles, including “2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one”, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Scientific Research Applications

Anticancer Therapeutics

This compound has been evaluated for its potential as an anticancer agent. It has shown interesting antiproliferative potential against various cancer cell lines, including MCF-7 and HepG-2, with IC50 values ranging from 23.2 to 95.9 µM. The ability to induce apoptosis in cancer cells is a significant attribute, making it a promising candidate for further development in cancer therapeutics .

Organic Synthesis Intermediates

As an important raw material and intermediate, this compound is used in organic synthesis. Its versatile chemical structure allows for various reactions, leading to the creation of numerous derivatives with potential applications in medicinal chemistry and other fields .

Pharmaceutical Applications

The compound’s role in pharmaceuticals is notable, particularly in the synthesis of new drugs. Its structural framework is conducive to modifications that can enhance biological activity or reduce toxicity, thus contributing to the drug discovery process .

Agrochemical Research

In agrochemical research, this compound serves as an intermediate for the synthesis of chemicals that could potentially be used as pesticides or herbicides. Its reactivity with other organic molecules can lead to the development of new compounds that help protect crops from pests and diseases .

Dyestuff Industry

The compound finds application in the dyestuff industry as well. It can be used to synthesize dyes with specific properties, such as lightfastness, water solubility, and color strength, which are essential for textile and other industrial applications .

Antimicrobial Studies

Research has indicated that derivatives of this compound exhibit moderate bactericidal activities against strains like S. aureus. This opens up possibilities for its use in developing new antibiotics or antiseptic agents .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H2,8,10)(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGOTSBXHYYIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345249 |

Source

|

| Record name | 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |

CAS RN |

155778-36-2 |

Source

|

| Record name | 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.